

2',3'-Dihydro-2'-hydroxyprotoapigenone spectroscopic data (NMR, MS)

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Compound of Interest

2',3'-Dihydro-2'hydroxyprotoapigenone

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Spectroscopic and Methodological Profile of Protoapigenone

Disclaimer: Extensive searches for spectroscopic data (NMR, MS) specifically for 2',3'-Dihydro-2'-hydroxyprotoapigenone did not yield direct results. The following data and methodologies are for the closely related and extensively studied parent compound, protoapigenone. This guide provides a comprehensive overview of the spectroscopic characteristics and analytical methods for protoapigenone, which can serve as a valuable reference for researchers studying similar flavonoid structures.

Protoapigenone is a rare natural flavonoid characterized by an unusual p-quinol moiety in its B-ring, which is of significant interest for its cytotoxic activities against various cancer cell lines. Accurate spectroscopic analysis is crucial for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Protoapigenone



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent	Reference
H-2', H-6'	7.24	d	10.2	pyridine-d₅	[1]
H-3	7.07	S	pyridine-d₅	[1]	
H-8	6.72	d	2.4	pyridine-d₅	[1]
H-6	6.60	d	2.4	pyridine-d₅	[1]
H-3', H-5'	6.56	d	10.2	pyridine-d₅	[1]
5-OH	13.38	br s	pyridine-d₅	[1]	

Table 2: ¹³C NMR Spectroscopic Data for Protoapigenone



Carbon	Chemical Shift (δ, ppm)	Solvent	Reference
C-4'	185.3	pyridine-d₅	[1]
C-4	176.4	pyridine-d₅	[1]
C-7	164.5	pyridine-d₅	[1]
C-2	164.3	pyridine-d₅	[1]
C-5	161.3	pyridine-d₅	[1]
C-9	160.3	pyridine-d₅	[1]
C-2', C-6'	148.8	pyridine-d₅	[1]
C-3', C-5'	129.4	pyridine-d₅	[1]
C-3	110.9	pyridine-d₅	[1]
C-10	109.8	pyridine-d₅	[1]
C-6	96.9	pyridine-d₅	[1]
C-8	93.4	pyridine-d₅	[1]
C-1'	69.4	pyridine-d₅	[1]

Table 3: Mass Spectrometry Data for Protoapigenone

Ionization Mode	Observed m/z	Interpretation	Reference
ESI-	285	[M-H] ⁻	[1]

Experimental Protocols

The characterization of protoapigenone and its analogs involves standardized analytical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are essential for the structural elucidation of flavonoids.[2]



- Instrumentation: ¹H NMR spectra can be recorded on instruments such as a Varian Gemini-2000 200 MHz FT-NMR spectrometer, while ¹³C and 2D NMR spectra are typically acquired on a more powerful instrument like a Varian Mercury-plus 400 MHz FT-NMR spectrometer.[3]
 [4]
- Sample Preparation: For analysis, 5–10 mg of the purified flavonoid is typically dissolved in a deuterated solvent such as DMSO-d₆ or pyridine-d₅ and transferred to an NMR tube.[5]
- Data Acquisition: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (TMS).[3][4] The residual solvent peak is often used as a reference.

Mass Spectrometry (MS)

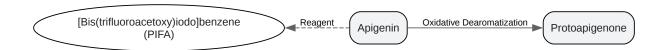
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of compounds.[6]

- Instrumentation: Mass spectra can be obtained using a variety of instruments, including a PE SCIEX API 3000 with a turbo ion spray source, an Agilent-1100 LC/MSD-Trap, or a Shimadzu LCMS-IT-TOF with an ESI interface.[3][4]
- Ionization: Electrospray ionization (ESI) is a common and suitable technique for the analysis
 of flavonoids.[6]
- Analysis: Tandem mass spectrometry (MS/MS) is frequently employed to aid in the structural characterization of flavonoids and their derivatives.[7][8] This technique, often coupled with liquid chromatography (LC), provides valuable information on the fragmentation of the parent molecule.[7]

Visualizations Semi-Synthesis of Protoapigenone from Apigenin

The following diagram illustrates the one-step semi-synthesis of protoapigenone from its precursor, apigenin, through oxidative dearomatization.





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Caption: One-step synthesis of protoapigenone from apigenin.

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